molecular formula C7H11N3 B7894710 1-cyclopentyl-1H-1,2,4-triazole

1-cyclopentyl-1H-1,2,4-triazole

Cat. No.: B7894710
M. Wt: 137.18 g/mol
InChI Key: ZOCNEMZVMBEANK-UHFFFAOYSA-N
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Description

1-Cyclopentyl-1H-1,2,4-triazole is a heterocyclic compound characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms. This compound is part of the 1,2,4-triazole family, known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopentyl-1H-1,2,4-triazole can be synthesized through several methods. One common approach involves the cyclization of hydrazine derivatives with suitable electrophiles. For instance, the reaction of cyclopentanone with hydrazine hydrate and formic acid under reflux conditions can yield this compound . Another method includes the cycloaddition reaction of nitrile precursors with reactive cumulenes .

Industrial Production Methods: Industrial production of this compound often employs microwave irradiation techniques to enhance reaction rates and yields. This method is advantageous due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentyl-1H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Cyclopentyl-1H-1,2,4-triazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-Cyclopentyl-1H-1,2,4-triazole can be compared with other triazole derivatives such as:

Uniqueness: this compound is unique due to its cyclopentyl group, which imparts distinct physicochemical properties and biological activities compared to other triazole derivatives .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable subject for ongoing research and development.

Properties

IUPAC Name

1-cyclopentyl-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-2-4-7(3-1)10-6-8-5-9-10/h5-7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCNEMZVMBEANK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=NC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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